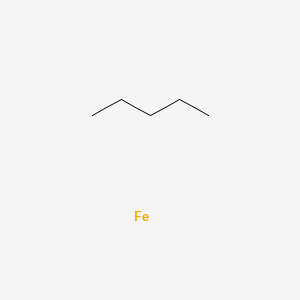

Iron;pentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

74910-62-6 |

|---|---|

Molecular Formula |

C5H12Fe |

Molecular Weight |

127.99 g/mol |

IUPAC Name |

iron;pentane |

InChI |

InChI=1S/C5H12.Fe/c1-3-5-4-2;/h3-5H2,1-2H3; |

InChI Key |

PDFUEMBBOLBTRB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC.[Fe] |

Origin of Product |

United States |

Foundational Aspects of Iron Pentane Chemical Systems

Historical Trajectories in Organoiron Chemistry

Organoiron chemistry is a significant subfield of organometallic chemistry, which combines aspects of traditional inorganic and organic chemistry. The field's development has been marked by discoveries that have not only expanded fundamental chemical knowledge but have also led to important industrial applications.

Evolution of Iron Complexes in Catalysis and Synthesis

The history of organoiron chemistry can be traced back to the 18th century with the synthesis of the coordination polymer Prussian blue, a mixed-valence iron-cyanide complex. wikipedia.org However, the field truly began to flourish in the 20th century with the discovery of highly stable "sandwich compounds" like ferrocene (B1249389), which spurred the synthesis of many related organometallic complexes. wikipedia.org

Initially, the use of iron in catalysis was overshadowed by precious metals like palladium, rhodium, and ruthenium. nih.govnih.gov These noble metals were often more effective for many catalytic transformations. However, the high cost, toxicity, and low abundance of these metals have driven a modern resurgence in the exploration of iron-based catalysts. nih.gove-bookshelf.de Iron is particularly attractive due to its being the second most abundant metal in the Earth's crust, making it an economically and environmentally sustainable choice. nih.gov

The evolution of iron catalysis can be seen in several key areas:

Cross-Coupling Reactions: In the 1970s, iron(III) chloride was shown to catalyze the reaction between alkyl Grignard reagents and organic halides. nih.gov Today, iron compounds like Fe(acac)₃ are known to catalyze a wide array of cross-coupling reactions. wikipedia.org

C-H Activation: While early examples of C-H activation were dominated by precious metals, the first instance of iron-catalyzed C-H activation was reported in 2008. nih.govresearchgate.net This has become a very active area of research, with a focus on developing iron catalysts that can functionalize the typically inert C-H bonds found in hydrocarbons like pentane (B18724). nih.govresearchgate.net

Polymerization: Iron complexes derived from ligands like Schiff bases have been developed as active catalysts for the polymerization of olefins. wikipedia.org

Despite the progress, challenges in iron catalysis remain, including sometimes lower activity and selectivity compared to precious metal systems. nih.govrochester.edu Much of the ongoing research is focused on designing new ligands and understanding reaction mechanisms to overcome these limitations. rochester.eduresearchgate.net

Significance of Hydrocarbon Ligands and Solvents

Hydrocarbon ligands are organic molecules or fragments that bond to a metal center. libretexts.org In organoiron chemistry, these can range from simple alkyl groups to more complex cyclic systems. farabi.universityuomustansiriyah.edu.iq The nature of the hydrocarbon ligand is crucial as it influences the stability, reactivity, and catalytic activity of the iron complex.

Simple alkyl ligands, like a pentyl group derived from pentane, form a single (sigma) bond with the iron atom. farabi.university However, complexes with only alkyl ligands are often unstable due to decomposition pathways like β-hydrogen elimination. farabi.universitylibretexts.org This reaction involves the transfer of a hydrogen atom from the second carbon (the β-carbon) of the alkyl chain to the metal, forming a metal-hydride and an alkene. farabi.university

The use of hydrocarbons as solvents is also significant in organoiron chemistry. Reactions are often carried out in hydrocarbon solvents like pentane or high-boiling ethers. nih.gov The solvent can have a profound effect on the reaction, influencing the solubility of the catalyst and reagents, and in some cases, participating in the reaction itself. researchgate.netacs.org In the context of C-H activation, the solvent can also be the substrate, with the catalyst activating the C-H bonds of the solvent molecules. The study of gas-phase reactions, free from solvent effects, has also been crucial for understanding the intrinsic properties of organoiron complexes and their reactions with hydrocarbons. nist.gov

Conceptual Frameworks for Iron-Pentane Interactions

Understanding the interaction between iron and pentane requires delving into the principles of coordination chemistry and the theoretical models that describe chemical bond activation. Pentane, as a saturated alkane, is generally unreactive, and its interaction with an iron center is a key step in any potential transformation.

Coordination Principles of Iron with Aliphatic Ligands

An aliphatic ligand is a non-aromatic hydrocarbon fragment, such as a pentyl group. The coordination of such ligands to an iron center is governed by several principles:

Hapticity: This term describes the number of atoms in a ligand that are directly bonded to the metal. libretexts.org A simple pentyl group, for instance, would typically be a monohapto (η¹) ligand, forming one M-C bond. farabi.university

The 18-Electron Rule: Many stable organometallic complexes, including those of iron, have a total of 18 valence electrons around the central metal atom. libretexts.orguomustansiriyah.edu.iq This rule is a useful guideline for predicting the stability and reactivity of complexes. For example, the reaction of pentacarbonyliron, Fe(CO)₅, with an alkene is thought to proceed by the initial loss of a CO ligand to form a reactive 16-electron intermediate, which then coordinates with the alkene to return to an 18-electron state. nih.gov

Agostic Interactions: This is a crucial concept for understanding how alkanes like pentane can interact with a metal center before a C-H bond is fully broken. An agostic interaction involves a three-center, two-electron bond where a hydrogen atom is shared between a carbon atom and the metal center. libretexts.orglibretexts.org This type of interaction is considered a key intermediate step in both the formation (alkene insertion into an M-H bond) and cleavage (β-hydrogen elimination) of metal-alkyl bonds. farabi.university

The table below summarizes some key iron complexes and their relevance to hydrocarbon interactions.

| Complex Name | Formula | Significance |

| Iron Pentacarbonyl | Fe(CO)₅ | A common precursor for synthesizing other organoiron complexes. wikipedia.orgnih.gov |

| Diiron Nonacarbonyl | Fe₂(CO)₉ | Another important iron carbonyl precursor. wikipedia.orgnih.gov |

| Ferrocene | Fe(C₅H₅)₂ | A highly stable "sandwich" compound that was pivotal in the development of organometallic chemistry. wikipedia.org |

| Tris(acetylacetonato)iron(III) | Fe(acac)₃ | Used as a catalyst in a variety of cross-coupling reactions. wikipedia.org |

Theoretical Paradigms for C-H Activation in Iron Systems

The activation of the strong C-H bonds in alkanes like pentane by iron complexes is a central challenge and a major focus of theoretical and experimental research. researchgate.net Several mechanistic paradigms have been proposed to explain how this occurs:

Oxidative Addition: In this pathway, the metal center inserts itself into the C-H bond, breaking the bond and forming two new bonds: a metal-carbon and a metal-hydride bond. This process typically involves a change in the oxidation state of the metal.

Sigma-Bond Metathesis: This is a concerted process where a C-H bond is broken and a new bond is formed without a formal change in the metal's oxidation state.

Ligand-to-Ligand Hydrogen Transfer (LLHT): In some systems, a C-H activation can occur through the transfer of a hydrogen atom from the substrate to a ligand already attached to the iron center. researchgate.net

Computational studies, often using Density Functional Theory (DFT), are essential for understanding these complex reaction pathways. researchgate.netacs.org These theoretical models help to elucidate the structures of transient intermediates and transition states, providing insights that are often difficult to obtain through experimental methods alone. researchgate.net Research has shown that the specific pathway for C-H activation is highly dependent on the nature of the iron complex, including its ligands and oxidation state. rochester.edu The development of detailed mechanistic understanding is crucial for designing more efficient and selective iron catalysts for the functionalization of alkanes. rochester.eduresearchgate.net

Synthesis and Derivatization of Iron Complexes with Pentane Based Ligands

Strategic Design of Pentadentate and Related Ligand Architectures

The design of ligands is crucial for dictating the resulting iron complex's geometry, spin state, and reactivity. By strategically positioning donor groups on a pentane (B18724) framework, chemists can create a coordination environment that is finely tuned for specific applications.

Ligand Scaffolds Incorporating Pentane Units

Linear pentadentate ligands are a primary focus in this area. These ligands typically feature a central aliphatic chain, such as one derived from pentane, which serves as a spacer for multiple coordinating groups. A common design involves attaching nitrogen-donating moieties like pyridine (B92270), amine, or imine groups to a flexible backbone.

For instance, ligands can be synthesized by the condensation of a triamine, such as bis(aminopropyl)amine, with aldehydes or ketones bearing pyridyl or other aromatic groups. While not strictly a single pentane unit, the propyl chains in bis(aminopropyl)amine create a flexible aliphatic linker that mimics the conformational properties of a longer alkane chain, effectively creating a pocket for the iron ion. The resulting N3O2 or N5 donor sets can encapsulate an iron(II) or iron(III) center in a distorted octahedral geometry. researchgate.net

The flexibility of the aliphatic backbone is a key design element. It allows the ligand to adapt to the preferred coordination geometry and spin state of the iron center. For example, low-spin Fe(II) is smaller than high-spin Fe(II), and the ligand must be able to contract or expand to stabilize either state. In the N4Py ligand series (where N4Py is N,N-bis(2-pyridylmethyl)-N-(bis-2-pyridyl)methylamine), the ligand is well-suited to accommodate both Fe(II) and Fe(III) in various spin states, with the iron atom being held in the center of the ligand cavity in the low-spin state. acs.org

A notable example involves a ligand scaffold based on 2,4-pentanedione (acetylacetone). The iron(II) complex of 2,4-bis(2-pyridylmethylimino)pentane was synthesized via a template reaction. rsc.orgresearchgate.net This ligand features a central three-carbon backbone derived from the pentanedione, with two additional carbons in the methyl groups, creating a pentane-like framework that positions the coordinating imine and pyridine groups.

| Ligand Type | Backbone Structure | Donor Atoms | Typical Iron Oxidation State | Reference |

|---|---|---|---|---|

| Schiff-Base | Aliphatic triamine (e.g., bis(aminopropyl)amine) | N3O2, N5 | Fe(II), Fe(III) | researchgate.net |

| Polypyridylamine | Branched aliphatic amine | N5 | Fe(II), Fe(III), Fe(IV) | acs.orgacs.org |

| Diimine | 2,4-Pentanedione derivative | N4 (initially), N5 (after reaction) | Fe(II) | rsc.orgresearchgate.net |

Functionalization and Modification of Pentane-Derived Ligands

Once a basic ligand scaffold is established, it can be functionalized to fine-tune the properties of the resulting iron complex. Modifications can be made to either the aliphatic backbone or the pendant coordinating groups. These changes can influence the steric environment around the iron center, its electronic properties, and its subsequent reactivity. pnas.org

For example, replacing pyridyl arms on a pentadentate ligand like N4Py with (N-methyl)imidazolyl or isoquinolinyl groups alters the electronic properties and redox potential of the iron center. acs.org Substituting pyridine with weaker field ligands like pyrazole (B372694) can dramatically increase the reactivity of high-valent iron-oxo species derived from these complexes. pnas.org Similarly, introducing bulky substituents on the aromatic rings of Schiff-base ligands can create steric hindrance that may favor a specific coordination geometry or prevent the formation of dinuclear species. researchgate.net

The central carbon atom of the 2,4-bis(2-pyridylmethylimino)pentane ligand has been shown to be reactive. In the presence of an iron(II) template, this carbon atom can undergo nucleophilic addition to nitriles, resulting in C-C bond formation and the creation of a new, novel pentadentate ligand in situ. rsc.orgresearchgate.net This demonstrates a sophisticated functionalization that occurs post-complexation.

Synthetic Methodologies for Iron-Pentane Ligand Complexes

Several synthetic strategies are employed to create iron complexes with these specialized ligands. The choice of method often depends on the stability of the free ligand and the desired final complex.

Template-Directed Synthesis Approaches

The template effect is a powerful tool in coordination chemistry where the metal ion acts as a scaffold to direct the reaction between ligand precursors. This is particularly useful for forming complex multidentate or macrocyclic ligands that might be difficult to synthesize otherwise. scholaris.caacs.org

An iron(II) ion can direct the condensation of a diamine or triamine with a suitable carbonyl compound (aldehyde or ketone) to form the desired Schiff-base ligand directly around the metal center. scholaris.ca For example, the iron(II) complex of 2,4-bis(2-pyridylmethylimino)pentane is prepared through an iron(II)-templated reaction. rsc.orgresearchgate.net This method is efficient as the chelation to the metal ion provides a thermodynamic driving force for the condensation reaction. The template synthesis of trans-[Fe(CH₃CN)₂(PNNP)]²⁺ from a phosphonium (B103445) dimer, a diamine, and an iron(II) precursor proceeds in high yield, whereas conventional synthesis of the PNNP ligand fails. scholaris.ca

Ligand Exchange and Metathesis Reactions

The most common method for synthesizing these complexes involves the reaction of a pre-synthesized ligand with a labile iron salt. This is a form of ligand exchange or metathesis reaction. Typically, an iron(II) or iron(III) salt with weakly coordinating counterions, such as chloride (Cl⁻), triflate (OTf⁻), or perchlorate (B79767) (ClO₄⁻), is used. acs.orgnih.gov

The synthesis often involves dissolving the iron salt and the pentadentate ligand in a suitable solvent, such as acetonitrile (B52724), methanol, or a mixture thereof. The pentadentate ligand displaces the weakly bound solvent molecules or counterions to form the thermodynamically stable chelated complex. nih.govrsc.org For example, the complex Fe(N4Py)(CH₃CN)₂ is prepared by reacting the N4Py ligand with an iron(II) salt in acetonitrile. acs.orgacs.org The acetonitrile molecule remains as a labile, monodentate co-ligand, which can be exchanged in solution. acs.orgnih.gov

| Precursors | Reaction Type | Solvent | Product Example | Reference |

|---|---|---|---|---|

| Fe(II) salt, diamine, phosphonium dimer | Template Synthesis | CH3CN/MeOH | trans-[Fe(CH3CN)2(PNNP)]2+ | scholaris.ca |

| N4Py ligand, Fe(ClO4)2 | Ligand Exchange | CH3CN | Fe(N4Py)(CH3CN)2 | acs.orgacs.org |

| [Fe(L)(OTf)2], Oxidizing Agent (e.g., PhIO) | Chemical Oxidation | CH3CN | [FeIV(O)(L)]2+ | rsc.orgmdpi.com |

Chemical Reduction Pathways for Iron Complexes

The ability to access different oxidation states of iron is critical for studying the catalytic and electronic properties of these complexes. High-valent iron(IV)-oxo species, which are key intermediates in many oxidation reactions, are often generated by the chemical oxidation of an iron(II) precursor. rsc.orgresearchgate.net

An iron(II) complex bearing a pentadentate ligand can be treated with a strong oxidant, such as iodosylbenzene (PhIO) or hydrogen peroxide (H₂O₂), at low temperatures to generate a transient iron(IV)-oxo or iron(III)-hydroperoxo species. rsc.orgmdpi.comacs.org For example, the reaction of [Fe(N4Py)(CH₃CN)]²⁺ with H₂O₂ generates the low-spin [Fe(III)(N4Py)(OOH)]²⁺ intermediate. acs.org These high-valent species are often highly reactive and are typically studied in situ using spectroscopic methods like UV-Vis, EPR, and resonance Raman spectroscopy. rsc.orgacs.org The stability and reactivity of these intermediates are heavily influenced by the electronic and steric properties of the supporting pentadentate ligand. rsc.org

Post-Synthetic Modification and Reactivity of Coordinated Ligands

The interaction of pentane with iron complexes is predominantly characterized by the reactivity of the alkane's C-H bonds, which are activated upon coordination to the metal center. While stable, isolable iron complexes featuring a simple pentane ligand are not common due to the inert nature of alkanes, transient coordination of pentane to reactive iron species leads to a variety of functionalization reactions. These transformations represent a form of in situ modification of the pentane ligand. Key reactive pathways include C-H bond activation, dehydrogenation, and borylation.

C-H Bond Activation and Functionalization

The activation of strong C-H bonds in alkanes like pentane by transition metal complexes is a significant area of research. Iron complexes have been shown to facilitate this process, typically leading to the formation of an organoiron alkyl or hydride species, which can then undergo further reactions.

One notable example involves the Fe(dmpe)₂, generated by irradiation of H₂Fe(dmpe)₂. This species reacts with pentane at low temperatures (−90 °C) to selectively insert into a terminal C-H bond, forming an organoiron hydride complex. researchgate.net This initial C-H activation product is a key intermediate that can subsequently eliminate 1-pentene. researchgate.net This reactivity highlights the ability of a low-coordinate iron center to overcome the high bond dissociation energy of a primary C-H bond in pentane.

Furthermore, iron-catalyzed C-H functionalization can be achieved through carbene-transfer reactions, providing a method to introduce new functional groups onto a hydrocarbon skeleton. mdpi.com While challenges lie in differentiating between chemically similar C-H bonds, this strategy represents a potential pathway for modifying a coordinated pentane ligand. mdpi.com

Photochemical methods have also proven effective. Photo-driven iron catalysis can achieve the aerobic partial oxidation of light alkanes. virginia.edu Although detailed studies often focus on smaller alkanes like methane, the principles extend to pentane. virginia.edu Similarly, a tungsten complex, Cp*W(NO)(η³-allyl)(CH₂CMe₃), has been shown to activate pentane, leading to an 18-electron complex with an n-pentyl ligand. Subsequent reaction with iodine liberates 1-iodopentane, demonstrating a complete functionalization pathway initiated by C-H activation. wikipedia.org While this example uses tungsten, it serves as a model for the potential reactivity of analogous iron systems. wikipedia.org

Dehydrogenation

The catalytic dehydrogenation of alkanes to alkenes is a valuable transformation. Iron pincer complexes have been investigated for this purpose. Competition studies involving the dehydrogenation of n-pentane and cyclododecane (B45066) have demonstrated high selectivity for the linear alkane. mdpi.com Using specific iridium pincer complexes as a model, the primary product from n-pentane dehydrogenation is predominantly 1-pentene, showcasing a high degree of regioselectivity. mdpi.com This selective conversion of an n-alkane to a 1-alkene (an α-olefin) holds significant potential if it can be achieved catalytically with high yields using earth-abundant iron catalysts. rutgers.edu

Borylation

Iron-catalyzed C(sp³)–H borylation of non-prefunctionalized alkanes offers a direct route to convert feedstock chemicals into valuable synthetic intermediates. chinesechemsoc.org This process, which can be facilitated by photoelectrochemistry, allows for the formation of alkyl boronic esters from simple alkanes under mild conditions. chinesechemsoc.org The mechanism often involves a chlorine-radical-mediated homolytic C-H cleavage. chinesechemsoc.org This method has shown outstanding position-selectivity for primary C(sp³)–H bonds, which for n-pentane would favor functionalization at the C1 position. chinesechemsoc.org Mechanistic studies on related iron pincer complexes show that a BPin derivative can react with an arene to yield a borylated product, suggesting a plausible pathway for alkane borylation. mdpi.com

The table below summarizes key research findings on the reactivity of pentane with iron and related transition metal complexes.

Table 1: Research Findings on the Reactivity of Pentane with Metal Complexes

| Iron Complex/System | Reactant(s) | Conditions | Product(s) | Research Finding | Citation(s) |

|---|---|---|---|---|---|

| Fe(dmpe)₂ (generated in situ) | Pentane | Irradiation, -90 °C | Organoiron hydride complex, 1-Pentene | Selective insertion into a terminal C-H bond, followed by elimination. | researchgate.net |

| Iron pincer complexes | n-Pentane, Cyclododecane | Competition studies | 1-Pentene (predominantly) | High selectivity for the dehydrogenation of n-pentane over a cycloalkane. | mdpi.com |

| Photoelectrochemical Iron Catalysis | Alkanes (general), B₂pin₂ | Photoelectrochemistry, mild conditions | Alkyl boronic esters | Enables C(sp³)–H borylation with high selectivity for primary positions. | chinesechemsoc.org |

Table 2: Compound Names

| Compound Name | Formula / Abbreviation |

|---|---|

| 1,2-bis(dimethylphosphino)ethane | dmpe |

| 1-Iodopentane | C₅H₁₁I |

| 1-Pentene | C₅H₁₀ |

| Alkyl boronic esters | R-B(OR')₂ |

| bis(pinacolato)diboron | B₂pin₂ |

| Cyclododecane | C₁₂H₂₄ |

| Iodine | I₂ |

| Pentacarbonyliron | Fe(CO)₅ |

| Pentane | C₅H₁₂ |

| Phenylacetonitrile | PhCN |

| Pyridine | C₅H₅N |

Catalytic and Mechanistic Investigations of Iron Mediated Pentane Transformations

Iron Catalysis in Hydrocarbon Functionalization

Iron-based catalysts have demonstrated versatility in activating and transforming hydrocarbons. Their application ranges from dehydrogenation to selective oxidation, offering pathways to convert relatively inert alkanes like pentane (B18724) into more valuable chemical feedstocks. acs.orgwikipedia.org

Oxidative dehydrogenation (ODH) is a process that converts alkanes into olefins, which are crucial precursors for polymers, aldehydes, and alcohols. wikipedia.org The use of an oxidant, such as molecular oxygen, allows the reaction to proceed under less endothermic conditions compared to non-oxidative dehydrogenation. wikipedia.org Iron-based catalysts, particularly iron oxides, are effective for this transformation. For instance, typical catalysts for the large-scale production of styrene (B11656) from ethylbenzene (B125841) are based on iron(III) oxide. wikipedia.org In the context of pentane, iron-catalyzed ODH facilitates its conversion into valuable C5 olefins. acs.orgnih.gov Studies on Fe/Al₂O₃ catalysts have shown their activity in the catalytic partial oxidation of n-pentane. acs.orgnih.gov The process involves the activation of a C-H bond, leading to a dehydrogenated intermediate that can then form a C=C double bond. nih.gov

Beyond dehydrogenation, iron catalysts can mediate the selective partial oxidation of pentane isomers to introduce oxygen-containing functional groups. This process requires careful control to prevent over-oxidation to carbon dioxide and water. Research has shown that the catalytic partial oxidation of n-pentane over iron-containing catalysts, such as Fe/Al₂O₃, can yield oxygenated products like alcohols (R-OH) and aldehydes (R-CHO) in addition to syngas. acs.orgnih.gov The mechanism often involves the coadsorption of a pentyl intermediate and a hydroxyl group on the catalyst surface, which facilitates the formation of pentanol. nih.gov The selectivity towards different oxygenates can be influenced by the catalyst composition and reaction conditions. For example, doping vanadia-based catalysts with iron has been studied for the selective oxidation of n-pentane to maleic and phthalic anhydrides. nih.gov

Table 1: Research Findings on Iron-Catalyzed Pentane Oxidation and Dehydrogenation

| Catalyst System | Pentane Isomer | Reaction Type | Major Products | Research Focus | Reference(s) |

|---|---|---|---|---|---|

| Fe/Al₂O₃ | n-Pentane | Partial Oxidation | Oxygenates (Alcohols, Aldehydes), Syngas | Observation of oxygenated product formation alongside syngas. | acs.orgnih.gov |

| V/P/O doped with Iron | n-Pentane | Selective Oxidation | Maleic Anhydride, Phthalic Anhydride | Investigating the effect of iron dopants on selectivity in vanadia/phosphorus catalysts. | nih.gov |

Oxidative Dehydrogenation of Alkanes

C-H Bond Activation Mechanisms in Iron-Pentane Systems

Understanding the fundamental mechanisms of C-H bond activation is crucial for designing more efficient and selective iron catalysts. The cleavage of the C-H bond can proceed through several distinct pathways, often involving sophisticated interactions between the iron center, its ligands, and the pentane substrate.

Bimetallic systems, where iron acts in concert with another metal, can exhibit unique reactivity for C-H activation through cooperative pathways. researchgate.netacs.org In these systems, the two metal centers can function like a frustrated Lewis pair (FLP), where one metal acts as a Lewis acid and the other as a Lewis base. acs.org For example, complexes with a polarized Fe-Al bond have been shown to activate the C-H bonds of pyridines intermolecularly. acs.org This activation proceeds via a reductive deprotonation, where the iron center acts as a Lewis donor and the aluminum center as a Lewis acceptor, leading to the formation of Fe-H and Al-C bonds. acs.org Another cooperative strategy involves Fe-Cu systems, where bimetallic oxidative addition and reductive elimination steps enable transformations like C-H borylation. researchgate.netnih.gov Such cooperative mechanisms could be applied to iron-pentane systems, where the second metal assists in cleaving the C-H bond, facilitating catalytic turnover. researchgate.netacs.org

Sigma-complex-assisted metathesis (σ-CAM) is a mechanism for C-H activation that is distinct from oxidative addition, as it does not involve a formal change in the metal's oxidation state. mdpi.comnih.gov The process begins with the coordination of the alkane's C-H bond to the iron center, forming a transient σ-complex. mdpi.comwikipedia.org This is followed by a metathesis step within a constrained, often "kite-shaped," transition state, where bonds are broken and formed concertedly. libretexts.org Computational and experimental studies on iron pincer complexes have supported σ-CAM as a critical step in C-H activation. mdpi.com This pathway allows for the exchange of a metal-ligand bond (e.g., M-H or M-alkyl) with the C-H bond of the pentane substrate. nih.gov The σ-CAM mechanism is particularly relevant for late transition metals like iron and provides a plausible route for the functionalization of alkanes without requiring the metal to undergo a two-electron redox cycle. mdpi.comnih.gov

Ligand-to-ligand hydrogen transfer is a fundamental step in many catalytic cycles, including hydrogenation, dehydrogenation, and transfer hydrogenation. acs.orgnsf.gov In the context of iron-pentane systems, this process can involve the transfer of a hydrogen atom from one ligand to another within the coordination sphere of the iron catalyst. For instance, in transfer hydrogenation reactions, a hydrogen atom is transferred from a donor molecule (like an alcohol) to the iron center to form a hydride, which then transfers to the substrate. kit.edu Mechanistic studies on the dehydrogenation of amines catalyzed by (cyclopentadienone)iron complexes have provided evidence for a stepwise transfer of a hydride and a proton. acs.org Similarly, in hydrogenation catalysis, a key step can be the transfer of a hydride from the iron center to a coordinated pentene molecule to form a pentyl ligand, or the reverse process in dehydrogenation. uva.es This elementary step is crucial for the catalytic conversion between alkanes and alkenes.

Table 2: Summary of Mechanistic Pathways in Iron-Mediated C-H Activation

| Mechanism | Key Feature | Model System / Catalyst | Description | Reference(s) |

|---|---|---|---|---|

| Cooperative C-H Activation | Involvement of two metal centers (e.g., Fe-Al, Fe-Cu). | Iron-Aluminum Bimetallic Complexes | One metal acts as a Lewis base (Fe) and the other as a Lewis acid (Al) to facilitate C-H bond cleavage. | researchgate.netacs.org |

| Sigma-Complex-Assisted Metathesis (σ-CAM) | Formation of a σ-complex intermediate without change in metal oxidation state. | Iron Pincer Complexes | An alkane C-H bond coordinates to the iron center, followed by a concerted bond exchange (metathesis). | mdpi.comnih.gov |

Computational Elucidation of Reaction Energy Profiles

Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in elucidating the intricate mechanisms of iron-catalyzed pentane transformations. These theoretical investigations provide detailed reaction energy profiles, mapping out the energetic landscapes of catalytic cycles and identifying key intermediates and transition states. This understanding is crucial for optimizing reaction conditions and designing more efficient catalysts.

A significant area of investigation has been the C-H activation of alkanes. For instance, in the context of C-H amination, DFT calculations at the B3LYP/def2-TZVP level have been used to map the reaction coordinate profile. nih.gov These studies revealed that the initial coordination of the substrate to the iron catalyst is a low-energy process, often downhill in Gibbs free energy. nih.gov Subsequent steps, such as hydrogen atom abstraction (HAA) or C-N bond formation, represent critical energetic barriers. nih.gov For example, relaxed surface scans are employed to locate the transition state for the transformation of a nitrene intermediate, providing the activation energy for this key step. nih.gov

In the dehydrogenation of alkanes, computational studies help to distinguish between different mechanistic pathways and predict regioselectivity. DFT calculations for the dehydrogenation of n-pentane on metal surfaces have shown that the initial C-H bond dissociation is a key step. researchgate.net For pincer-iridium complexes, which offer mechanistic parallels, DFT calculations have indicated that C-H activation at the terminal carbon (C1) of an alkane like n-hexane is both kinetically and thermodynamically favored over activation at internal carbons (C2) by approximately 3 kcal/mol. mdpi.com The rate-determining step in such systems is often identified as the β-hydride elimination. mdpi.com

Computational analyses have also been applied to iron-catalyzed dicarbofunctionalization reactions. These studies compare the activation barriers of competing reaction pathways. For instance, calculations revealed that an intermolecular radical addition of a tertiary alkyl radical to a vinylcyclopropane (B126155) has a lower activation barrier (14.0 kcal mol⁻¹) compared to the radical coupling with the iron species (18.2 kcal mol⁻¹), thus dictating the reaction outcome. rsc.orgrsc.org Such insights are vital for understanding and controlling the selectivity of complex multicomponent reactions. rsc.orgrsc.org

The following table summarizes representative computed energy barriers for key steps in related iron-catalyzed transformations, illustrating the type of data generated through computational studies.

| Transformation Step | Catalytic System/Reaction | Computed Activation Energy (kcal/mol) | Computational Method | Source |

|---|---|---|---|---|

| Radical addition to vinylcyclopropane | Fe-catalyzed three-component dicarbofunctionalization | 14.0 | DFT | rsc.orgrsc.org |

| Radical coupling with iron species | Fe-catalyzed three-component dicarbofunctionalization | 18.2 | DFT | rsc.orgrsc.org |

| Azide coordination to Fe(HMDS)₂ | Fe-catalyzed C-H amination | -0.6 (ΔG) | B3LYP/def2-TZVP | nih.gov |

| C-H Activation (Terminal vs. Internal) | Dehydrogenation by pincer complex | ~3.0 (ΔΔG‡) | DFT | mdpi.com |

These computational findings, by providing a quantitative energetic picture of the reaction pathway, are indispensable for rational catalyst design and the development of new iron-mediated transformations for alkanes like pentane. nih.govmdpi.com

Role of Iron Oxidation States in Catalytic Cycles

The versatility of iron as a catalyst stems from its ability to access a wide range of oxidation states, from -II to +VII, with Fe(0), Fe(II), and Fe(III) being the most common in catalytic cycles. wiley-vch.denih.govrsc.org The reversible switching between these oxidation states via redox reactions is fundamental to many catalytic processes, allowing iron complexes to mediate bond-forming and bond-breaking steps. wiley-vch.de

In many iron-catalyzed reactions, the cycle involves changes between two oxidation states, typically differing by two units (e.g., Fe(0)/Fe(II) or Fe(II)/Fe(IV)) or one unit (e.g., Fe(II)/Fe(III)). wiley-vch.denih.gov

Fe(0)/Fe(II) Catalytic Cycles: Low-valent iron species, particularly Fe(0), are highly reactive and effective for initiating catalytic cycles, often through oxidative addition. wiley-vch.de For instance, the photochemical generation of a 16-electron Fe(0) intermediate, (dmpe)₂Fe, from (dmpe)₂FeH₂ has been shown to activate C(sp³)–H bonds in pentane, selectively inserting into a terminal C-H bond to form an organoiron(II) hydride complex. researchgate.netnih.gov This Fe(II) complex can then undergo further reactions, such as β-hydride elimination to release an alkene and regenerate an iron hydride species, continuing the cycle. researchgate.net Iron carbonyl complexes, which feature an Fe(0) center, are also of significant interest due to their stability and ability to coordinate with organic ligands, forming the basis of much organoiron chemistry. wiley-vch.deuninsubria.it

Fe(II)/Fe(III) Catalytic Cycles: Cycles involving Fe(II) and Fe(III) are also prevalent, particularly in reactions that proceed via single-electron transfer (SET) or radical pathways. libretexts.orgchemguide.co.uk In the reaction between persulfate and iodide ions, both Fe(II) and Fe(III) ions can act as catalysts, demonstrating the interchangeability of these oxidation states. libretexts.orgchemguide.co.uk The reaction proceeds in two stages, with Fe(II) being oxidized to Fe(III) and subsequently reduced back to Fe(II), or vice-versa if starting with Fe(III). libretexts.orgchemguide.co.uk In C-H functionalization, an iron(II) complex can be oxidized to an iron(III) species during the catalytic process. mdpi.com For example, in some cross-coupling reactions, an Fe(II) precatalyst is thought to enter a radical pathway involving an Fe(II)/Fe(III) couple. nih.gov

Higher and Lower Oxidation States: While less common, other oxidation states of iron play crucial roles in specific transformations. Iron complexes in very low oxidation states, such as Fe(-II), are highly nucleophilic and can facilitate oxidative addition reactions that are often rate-limiting. wiley-vch.de Catalytic cycles involving an Fe(-II)/Fe(0) redox system have been proposed for certain cross-coupling reactions. wiley-vch.de Conversely, high-valent iron species (Fe(IV), Fe(V), etc.) are powerful oxidants and are often invoked as key intermediates in oxidation and oxygenation reactions, including those catalyzed by cytochrome P450 enzymes which can functionalize alkanes. rsc.orgnih.gov The formation of a reactive oxoiron(IV) porphyrin cation radical intermediate is a proposed key step in these enzymatic cycles. nih.gov Recently, even the synthesis and characterization of Fe(VI) and Fe(VII) nitrido complexes have been reported, highlighting the potential for super-oxidized iron species in bond-activation chemistry. nih.gov

The specific catalytic cycle and the operative oxidation states are highly dependent on the nature of the iron precursor, the ligands, and the substrates involved. Understanding the interplay between these oxidation states is critical for controlling the reactivity and selectivity of iron-catalyzed transformations of pentane and other alkanes. wiley-vch.denih.gov

Influence of Pentane As a Solvent and Medium in Organoiron Chemistry

Solvent Effects on Reaction Kinetics and Thermodynamics

The choice of solvent can profoundly influence the kinetics and thermodynamics of chemical reactions by stabilizing or destabilizing reactants, transition states, intermediates, and products to varying degrees. rsc.org In organoiron chemistry, pentane's role is primarily that of a non-interacting medium. Its low polarity provides minimal stabilization for charged or highly polar species, which can significantly alter reaction energy profiles compared to reactions run in more coordinating solvents. rsc.orgnist.gov The elimination of strong solvent effects, such as those that stabilize reaction intermediates, can lead to increased reactivity in some systems. acs.org

The inert nature of pentane (B18724) is particularly valuable for studying and directing the fate of reactive organoiron intermediates. In a non-coordinating pentane environment, transient species are less likely to be trapped or diverted by solvent molecules, allowing their intrinsic reactivity to be observed or channeled toward specific products.

A notable example is the low-temperature photolysis of the organoiron complex (OC)3Fe(η2-C7,σ-NN) (348) in n-pentane at 150 K. nist.gov The outcome of the reaction was found to be dependent on the wavelength of the irradiating light. High-energy excitation (λ < 500 nm) predominantly yielded a binuclear complex with a bridging carbonyl ligand, whereas longer-wavelength irradiation (λ > 500 nm) favored a change in the ligand's coordination mode. nist.gov Conducting this reaction in a non-coordinating solvent like pentane was crucial for observing this selective photochemistry, as a more reactive solvent might have competed for coordination to the photogenerated intermediates.

Furthermore, the photolysis of iron pentacarbonyl (Fe(CO)5) in hydrocarbon solvents like pentane is a classic method for generating coordinatively unsaturated iron carbonyl fragments such as Fe(CO)4 and Fe(CO)3 . acs.orgresearchgate.netpolymtl.ca These highly reactive intermediates are central to many iron-catalyzed reactions. The use of an inert medium like pentane is essential for studying their subsequent reactions, such as olefin isomerization or hydrogenation, without interference from the solvent itself. polymtl.ca

Table 1: Influence of Pentane on Reaction Products

| Organoiron Reactant | Conditions | Solvent | Observed Intermediates/Products | Research Finding |

|---|---|---|---|---|

| (OC)3Fe(η2-C7,σ-NN) (348) | Photolysis at 150 K | n-Pentane | Wavelength-dependent formation of a binuclear complex or an isomer. nist.gov | Pentane acts as an inert matrix, allowing for selective photochemical pathways based on excitation energy. nist.gov |

| Iron Pentacarbonyl (Fe(CO)5) | UV Photolysis | Gas Phase / Hydrocarbon Solution | Fe(CO)4, Fe(CO)3 | Pentane serves as a non-interfering medium for the generation and study of reactive, unsaturated iron carbonyl species. researchgate.netpolymtl.ca |

The stability and longevity of an organoiron catalyst are paramount for its practical application. Solvents can play a detrimental role by participating in catalyst decomposition pathways or by competitively binding to the metal center, thereby inhibiting catalysis. rsc.orguni-rostock.de Pentane, being both chemically robust and non-coordinating, is an excellent choice for minimizing such undesirable solvent-catalyst interactions.

While specific kinetic studies on catalyst lifetime in pentane are sparse in the literature, its use in the synthesis and handling of highly sensitive organoiron compounds underscores its stabilizing influence. For example, in the development of a catalytic system for phosphinidene (B88843) transfer, an organoiron co-catalyst, [Fp(THF)][BF4] , is employed. acs.orgmit.edu The handling and purification of related sensitive precursor complexes often involve washing or precipitation with pentane to ensure stability and purity, which is critical for maintaining catalytic activity. acs.org The inherent inertness of pentane helps preserve the structural integrity of the active catalytic species, preventing degradation that might occur in more reactive solvents.

Impact on Intermediates and Product Distributions

Isolation and Purification Techniques Utilizing Pentane

Pentane is a cornerstone solvent for the isolation and purification of organoiron compounds due to its specific solubility properties. Many organoiron complexes, especially those that are neutral and moderately polar, exhibit good solubility in solvents like dichloromethane, toluene (B28343), or THF, but are poorly soluble in pentane. This solubility differential is widely exploited to achieve separation from reaction byproducts and starting materials.

The growth of high-quality single crystals is essential for unambiguous structure determination by X-ray diffraction. Pentane is frequently used as an anti-solvent or in diffusion setups to induce crystallization. ufl.educhemistryviews.org

Vapor Diffusion: This technique involves placing a solution of the compound in a small, open vial within a larger, sealed chamber containing a volatile anti-solvent like pentane. chemistryviews.org Slow diffusion of the pentane vapor into the compound's solution gradually decreases the solubility, promoting slow and orderly crystal growth. This method was successfully used to obtain single crystals of the copper complex [Fc(NCNDIPP)2Cu(CuPPh3)] from a THF/n-pentane system. acs.org

Solvent Layering: In this method, a layer of less dense pentane is carefully added on top of a more dense, concentrated solution of the organoiron complex (e.g., in toluene or dichloromethane). ufl.edu Slow diffusion occurs at the interface of the two layers, creating a gradient of solubility that facilitates the formation of high-quality crystals over time. This technique was employed to obtain single crystals of the iron pincer complex 1-Ph(N2)I by diffusing pentane into a concentrated toluene solution at –35 °C. princeton.edu

Table 2: Examples of Pentane in the Crystallization of Organoiron Compounds

| Compound | Crystallization Method | Solvent System | Reference |

|---|---|---|---|

| [Fe(η5-C5Me5)(η2-dppe)(σ-OCMe2)]+ OSO2CF3– | Precipitation/Recrystallization | Acetone-Pentane | researchgate.net |

| 1-Ph(N2)I (Iron Pincer Complex) | Slow Diffusion | Toluene/Pentane | princeton.edu |

| [Fc(NCNDIPP)2Cu(CuPPh3)] | Gas Diffusion | THF/n-Pentane | acs.org |

| Organoiron-difunctionalized pyridyl compounds | Washing/Precipitation | n-Pentane | osi.lv |

Column chromatography is a fundamental technique for the purification of organometallic compounds. Pentane, often mixed with small amounts of a more polar solvent like diethyl ether or chloroform, is a common mobile phase (eluent) for the separation of organoiron complexes on stationary phases like silica (B1680970) gel or alumina.

Due to its very low polarity, pentane is effective at eluting non-polar and weakly polar compounds while strongly retaining more polar substances on the column. This allows for efficient separation based on polarity. For example, in the purification of products from neutron-irradiated [CpFe(CO)2]2 , compounds were eluted from a silica gel column first with petroleum ether (a similar hydrocarbon mixture) and subsequently with a 1:1 mixture of pentane and diethyl ether. cdnsciencepub.com Similarly, flash column chromatography using n-pentane as the eluent has been used to purify fluorinated biphenyl (B1667301) compounds synthesized via cross-coupling reactions. uva.es

Crystallization and Recrystallization Methodologies

Cryogenic Applications of Pentane in Organoiron Studies

The study of highly reactive or thermally unstable organoiron species often requires cryogenic (low-temperature) techniques. Pentane is an excellent solvent for such applications due to its low freezing point (n-pentane: -130 °C) and its ability to form clear, rigid glasses when mixed with other solvents, which is ideal for spectroscopic analysis.

Low-temperature photolysis experiments, such as the one described for complex 348 in n-pentane at 150 K (-123 °C), allow for the trapping and characterization of fleeting intermediates that would decompose instantly at room temperature. nist.gov The inert pentane matrix isolates the reactive species, preventing bimolecular reactions and enabling their study by methods like low-temperature IR or NMR spectroscopy. researchgate.net The investigation of σ-alkane complexes, where a C-H bond of an alkane coordinates to a metal center, often relies on generating the species by photoejection of another ligand at very low temperatures (typically 130-190 K) in a liquid alkane solvent, which also serves as the reactant. researchgate.net While the specific structurally characterized example involves rhodium, the technique is broadly applicable to the study of analogous unstable organoiron intermediates. researchgate.net

Advanced Characterization and Computational Modeling of Iron Pentane Structures

Spectroscopic Probes for Electronic Structure and Dynamics

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Magnetic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of iron-cyclopentadienyl complexes. In diamagnetic Fe(II) complexes like ferrocene (B1249389), the ¹H and ¹³C NMR spectra are particularly informative. Due to the high symmetry of the ferrocene molecule, all ten protons on the two cyclopentadienyl (B1206354) rings are chemically equivalent, resulting in a single, sharp resonance in the ¹H NMR spectrum. wikipedia.org Similarly, all ten carbon atoms give rise to a single peak in the ¹³C NMR spectrum. rsc.org

This simplicity is lifted in substituted ferrocenes, where the symmetry is broken, leading to more complex spectra that can be used to determine the substitution pattern. acs.orgnih.gov For instance, in methylferrocene, the C₅H₅ ring still shows a singlet, but the substituted C₅H₄Me ring will display distinct signals for its protons and carbons. wikipedia.org

⁵⁷Fe NMR, although more challenging due to the low natural abundance and small gyromagnetic ratio of the ⁵⁷Fe nucleus, provides direct insight into the electronic environment of the iron center. The chemical shift of ⁵⁷Fe is highly sensitive to the nature of the ligands attached to the iron atom. acs.org Studies have shown that both electronic and steric effects of substituents on the cyclopentadienyl rings or other ligands directly influence the ⁵⁷Fe chemical shift. For example, electron-withdrawing groups on the Cp ring cause a deshielding of the iron nucleus (a shift to higher frequency), while bulkier ligands can also lead to significant changes in the chemical shift. acs.org

Table 1: Representative NMR Data for Ferrocene and Related Complexes

| Compound/Complex | Nucleus | Chemical Shift (δ) [ppm] | Solvent | Comments |

| Ferrocene, Fe(η⁵-C₅H₅)₂ | ¹H | ~4.15 | CDCl₃ | Single peak due to high molecular symmetry. wikipedia.org |

| Ferrocene, Fe(η⁵-C₅H₅)₂ | ¹³C | ~68 | CDCl₃ | Single peak for all 10 carbons. rsc.org |

| Ferrocenium (B1229745) ion, [Fe(η⁵-C₅H₅)₂]⁺ | ¹H | Paramagnetically shifted | - | Broad signals due to the unpaired electron. |

| (η⁵-C₅H₄Me)Fe(CO)(PPh₃)I | ¹H | Varies for Cp protons | Acetone-d₆ | Shows distinct signals for the substituted ring protons. acs.orgnih.gov |

| CpFe(CO)(PPh₃)X series | ⁵⁷Fe | Varies widely | - | Highly sensitive to the electronegativity of ligand X. acs.org |

Infrared (IR) Spectroscopy for Ligand Vibrations and Coordination Modes

Infrared (IR) spectroscopy is invaluable for studying the vibrational modes of ligands attached to the iron center, which provides information on bonding and structure. In iron-carbonyl complexes that may also contain cyclopentadienyl ligands, the stretching frequency of the carbon monoxide (CO) ligand (ν(CO)) is particularly diagnostic. nih.govwikipedia.org The position of the ν(CO) band is sensitive to the electron density on the iron center; increased electron density on the iron leads to stronger π-backbonding into the π* orbitals of the CO ligand, which weakens the C-O bond and lowers the ν(CO) stretching frequency.

For ferrocene itself, the IR spectrum shows characteristic bands for the C-H, C-C, and ring-metal vibrations. The key vibrations include C-H stretching (~3100 cm⁻¹), C-C stretching within the ring (~1410 cm⁻¹ and ~1108 cm⁻¹), and a perpendicular C-H bending mode (~810-830 cm⁻¹). The Fe-Cp stretching vibration appears in the far-IR region (~478-492 cm⁻¹). The number and position of these bands can change depending on the conformation (eclipsed vs. staggered) and the solid-state packing of the molecule. nih.gov

Table 2: Key IR Vibrational Frequencies for Iron-Cyclopentadienyl and Carbonyl Complexes

| Complex | Vibrational Mode | Frequency (cm⁻¹) | Phase/Medium | Significance |

| Fe(C₅H₅)₂ (Ferrocene) | C-H stretch | ~3100 | Solid | Typical for aromatic C-H bonds. |

| Fe(C₅H₅)₂ (Ferrocene) | C-C ring stretch | ~1411, 1108 | Solid | Characteristic of the cyclopentadienyl ring structure. |

| Fe(C₅H₅)₂ (Ferrocene) | Fe-Cp stretch | ~478, 492 | Solid | Probes the metal-ligand bond strength. |

| Fe(CO)₅ | C≡O stretch | 2034, 2014 | Gas | Indicates strong C≡O triple bonds with some π-backbonding. wikipedia.org |

| [Fe(CO)₅]⁺ | C≡O stretch | ~2115 | Solution | Higher frequency than neutral Fe(CO)₅ due to reduced backbonding. nih.gov |

| [(C₅Ph₅)Fe(CO)₂Me] | C≡O stretch | 1993, 1941 | ATR | Lower frequency indicates more electron-rich Fe center compared to cationic complexes. iucr.org |

Mössbauer Spectroscopy for Iron Spin State and Oxidation State Determination

⁵⁷Fe Mössbauer spectroscopy is a nuclear technique that is exceptionally sensitive to the local chemical environment of iron atoms, providing precise information on oxidation state, spin state, and site symmetry. The two primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEₐ). tandfonline.comtandfonline.com

The isomer shift is related to the s-electron density at the iron nucleus and is highly indicative of the oxidation state. For ferrocene, the isomer shift is typical for a low-spin Fe(II) species. wikipedia.orgaip.org Upon oxidation to the ferrocenium cation, [Fe(C₅H₅)₂]⁺, which contains an Fe(III) center, the isomer shift changes, reflecting the altered electron configuration.

The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with a non-spherical electric field gradient (EFG) at the nucleus. In ferrocene, a large and temperature-dependent quadrupole splitting is observed. tandfonline.comuni-hannover.deresearchgate.net This splitting is a hallmark of the covalent, low-symmetry environment of the iron atom sandwiched between the two cyclopentadienyl rings. rsc.org The temperature dependence of the ΔEₐ can provide insights into molecular dynamics, such as the reorientation of the ferrocene molecules within a crystal lattice. uni-hannover.deresearchgate.net

Table 3: Typical ⁵⁷Fe Mössbauer Parameters for Ferrocene Derivatives

| Compound | Isomer Shift (δ) [mm/s] | Quadrupole Splitting (ΔEₐ) [mm/s] | Temperature [K] | Inferred Iron State |

| Ferrocene | ~0.45-0.52 | ~2.3-2.4 | 77 - 298 | Low-spin Fe(II). tandfonline.comaip.org |

| Ferrocenium salts | ~0.40-0.45 | ~0 | 77 - 298 | Low-spin Fe(III), negligible EFG due to higher symmetry. |

| Diacetylferrocene | ~0.45 | ~2.2 | 77 | Low-spin Fe(II), similar to ferrocene. tandfonline.com |

| [(η-C₆H₇)(η-C₅H₅)]Fe | ~0.25 | ~1.8 | 295 | Low-spin Fe(II), different ligand environment alters parameters. rsc.org |

Isomer shifts are typically reported relative to iron metal at room temperature.

X-ray Absorption (XAS) and Emission Spectroscopy (XES) for Metal-Ligand Interactions

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that probes the electronic structure and local coordination environment of the absorbing atom. The X-ray Absorption Near Edge Structure (XANES) region, at the absorption edge, is sensitive to the oxidation state and coordination geometry of the iron center. nih.govresearchgate.net The energy of the iron K-edge (~7112 eV) shifts to higher values as the oxidation state of the iron increases. nih.gov For instance, the edge energy for Fe(II) complexes is lower than for corresponding Fe(III) complexes.

High-energy-resolution fluorescence-detected (HERFD) XANES can resolve fine pre-edge features that are not visible in conventional spectra. rsc.orgresearchgate.net These pre-edge peaks, arising from 1s → 3d electronic transitions, are formally dipole-forbidden but gain intensity through d-p orbital mixing. Their energy and intensity provide a detailed map of the unoccupied d-orbitals, offering direct insight into metal-ligand bonding and electronic structure. rsc.org

The Extended X-ray Absorption Fine Structure (EXAFS) region, which consists of oscillations past the absorption edge, can be analyzed to determine the bond distances, coordination number, and identity of the atoms surrounding the iron center with high precision. nih.gov

X-ray Crystallography for Molecular and Supramolecular Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal. For iron-pentane type compounds, this technique has been crucial in establishing the "sandwich" structure of ferrocene. iucr.orgscispace.com

The crystal structure of ferrocene has been studied in detail and shows interesting phase behavior. At room temperature, ferrocene crystallizes in a monoclinic phase where the cyclopentadienyl rings adopt a staggered conformation (D₅d symmetry). esrf.frwikipedia.org Below 164 K, it transforms to a triclinic phase, and below 110 K, an orthorhombic phase with eclipsed rings (D₅h symmetry) becomes stable. esrf.frwikipedia.org These structural details, including precise Fe-C (approx. 2.04 Å) and C-C (approx. 1.40 Å) bond lengths, were all determined by X-ray crystallography. iucr.orgscispace.com

Table 4: Selected Crystallographic Data for Ferrocene Polymorphs

| Parameter | Monoclinic Phase I (>164 K) | Orthorhombic Phase III (<110 K) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/a | Pnma |

| Molecular Symmetry | D₅d (staggered) | D₅h (eclipsed) |

| Fe-C Bond Length | ~2.045 Å | Varies slightly |

| C-C Bond Length | ~1.403 Å | Varies slightly |

| Inter-ring distance | ~3.32 Å | Varies slightly |

| Reference(s) | esrf.friucr.orgscispace.com | esrf.frwikipedia.org |

Quantum Chemical Computations

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), have become indispensable for complementing experimental data and providing a deeper understanding of the electronic structure, bonding, and reactivity of iron-pentane systems. longdom.orgacs.org

DFT calculations can accurately predict molecular geometries, including the bond lengths and angles of ferrocene, which are in excellent agreement with X-ray crystallography data. longdom.org Computational models are used to calculate and interpret spectroscopic properties. For example, Time-Dependent DFT (TD-DFT) can be used to simulate XANES spectra, helping to assign the observed pre-edge features to specific electronic transitions. rsc.orgresearchgate.net

Molecular orbital (MO) analysis from DFT calculations provides a detailed picture of the bonding in ferrocene. It confirms the 18-electron rule and describes the covalent interactions between the iron 3d orbitals and the π-orbitals of the two cyclopentadienyl rings. longdom.orgresearchgate.net These calculations can also quantify the effects of substituents on the electronic structure, explaining trends observed in NMR and IR spectroscopy. rsc.orgscispace.com

Furthermore, computational studies can investigate transient or unstable species that are difficult to study experimentally, such as the interaction of an iron atom or fragment with an alkane molecule like pentane (B18724). researchgate.netpnas.org These calculations can determine the geometry and binding energy of such weak σ-complexes, providing insight into the initial steps of C-H bond activation processes catalyzed by iron complexes. nih.govacs.org

Density Functional Theory (DFT) for Geometrical and Electronic Structures

Density Functional Theory (DFT) has become the workhorse for computational studies of transition metal complexes, including iron-pentane systems, due to its favorable balance of accuracy and computational cost. acs.orgresearchgate.net This method is extensively used to predict the ground-state geometrical and electronic structures of these complexes. d-nb.infoacs.orgfrontiersin.org

DFT calculations allow for the precise optimization of molecular geometries, determining key parameters such as the equilibrium distance between the iron atom and the carbon atoms of the pentane chain, as well as changes in C-H and C-C bond lengths upon coordination. rsc.orgmdpi.com The choice of the exchange-correlation functional is critical for obtaining reliable results. For weakly interacting systems like iron and alkanes, functionals that include non-local correlation to properly describe van der Waals (vdW) interactions, such as optB86b-vdW, are essential. acs.org Hybrid functionals like B3LYP and PBE0 are also commonly employed for a balanced description of electronic properties. researchgate.netresearchgate.net

A crucial aspect of iron complexes is their ability to exist in multiple spin states (e.g., triplet, quintet) that are often close in energy. researchgate.net DFT is a primary tool for calculating the relative energies of these states to identify the electronic ground state, which governs the system's geometry and reactivity. nih.gov For systems with multiple iron centers or complex spin coupling, broken-symmetry DFT (BS-DFT) is often necessary to approximate the correct electronic structure. acs.org

| Parameter | Representative Calculated Value | Description |

| Fe–C Distance | 2.2 - 2.5 Å | The equilibrium distance in an η²-C,H agostic interaction, where the iron atom binds to a C-H bond. |

| Fe–H Distance | 1.7 - 1.9 Å | The distance in an η²-C,H agostic interaction, indicating a significant Fe-H bonding interaction. |

| Activated C–H Length | 1.10 - 1.15 Å | The C-H bond involved in the interaction is slightly elongated compared to a typical alkane C-H bond (~1.09 Å). |

| Fe–C–H Angle | 70 - 85° | The acute angle formed within the three-membered ring of the agostic interaction. |

| Spin State Energy (ΔE) | 5 - 15 kcal/mol | A typical energy difference calculated between the high-spin and low-spin states for an iron center. researchgate.net |

Table 1: Representative geometrical and electronic parameters for a model iron-pentane complex calculated using DFT. These values are illustrative and derived from typical findings for iron-alkane interactions.

Ab Initio and Coupled Cluster Methods for High-Accuracy Calculations

While DFT is highly effective, for quantitative accuracy, particularly for reaction energies and weak interactions, higher-level ab initio wavefunction-based methods are employed. Coupled Cluster (CC) theory, especially with single, double, and perturbative triple excitations, denoted as CCSD(T), is considered the "gold standard" in quantum chemistry for its ability to provide benchmark-quality results for single-reference systems. nih.govacs.orgaip.org

The primary drawback of canonical CCSD(T) is its steep computational cost, which scales unfavorably with the size of the system. This has historically limited its application to smaller model systems. acs.org However, the development of localized correlation methods, such as the domain-based local pair natural orbital CCSD(T) [DLPNO-CCSD(T)] and localized natural orbital CCSD(T) [LNO-CCSD(T)], has made high-accuracy calculations feasible for larger and more complex molecules like iron-pentane adducts. nih.govacs.org These methods reduce the computational expense by treating electron correlation in a spatially localized manner without significant loss of accuracy when using appropriate settings. acs.org

These high-accuracy methods are crucial for calibrating DFT functionals and for resolving cases where different functionals yield conflicting results. acs.org For instance, the binding energy of pentane to an iron center or the energy barrier for a C-H activation step can be calculated with CCSD(T) to provide a reliable benchmark against which various DFT methods are tested. acs.org Studies have shown that for some iron complexes, different high-level approaches can still yield results that deviate by several kcal/mol, highlighting the challenge these systems pose to even the most advanced computational methods. acs.org

| Method | Basis Set | Calculated Reaction Energy (kcal/mol) |

| PBE (DFT) | def2-TZVP | -15.2 |

| B3LYP (DFT) | def2-TZVP | -12.5 |

| CCSD(T) | CBS [T:Q] | -10.8 |

Table 2: A representative comparison of calculated energies for a model C-H activation reaction ([Fe(L)O]2+ + CH4) using different computational methods. The CCSD(T) value, extrapolated to the Complete Basis Set (CBS) limit, serves as the benchmark. This illustrates the typical variance between different DFT functionals and the high-accuracy reference. Data is illustrative based on findings for similar systems. acs.org

Modeling of Reaction Pathways and Transition States

Understanding the mechanism of C-H bond activation in pentane by an iron complex requires mapping the reaction's potential energy surface (PES). researchgate.netlibretexts.orglibretexts.org The PES is a multidimensional surface that represents the energy of the system as a function of its atomic coordinates. libretexts.orgresearchgate.net Computational modeling aims to identify the minimum energy pathway (MEP) on this surface that connects reactants to products. numberanalytics.com

The process begins by locating the optimized structures of the reactants (e.g., an iron complex and a pentane molecule) and the final products (e.g., an iron-hydrido-pentyl complex). The most critical point along the MEP is the transition state (TS), which is a saddle point on the PES corresponding to the maximum energy along the reaction coordinate. libretexts.org The energy difference between the reactants and the transition state defines the activation energy or barrier for the reaction, a key determinant of the reaction rate. researchgate.netnumberanalytics.com

Specialized algorithms, such as the Nudged Elastic Band (NEB) method or dimer methods, are used to obtain an initial guess for the TS geometry, which is then precisely optimized. numberanalytics.com Once the TS is located and confirmed by a frequency calculation (which must yield exactly one imaginary frequency), an Intrinsic Reaction Coordinate (IRC) calculation can be performed. numberanalytics.com The IRC calculation follows the path downhill from the TS to ensure that it correctly connects the intended reactants and products.

A fascinating complexity in iron chemistry is the concept of two-state reactivity (TSR), where two spin states have different potential energy surfaces. frontiersin.org A reaction may start on the lowest-energy (ground-state) surface but cross over to another spin-state surface that offers a lower activation barrier. researchgate.net Modeling this requires calculating the PES for each spin state and locating the minimum energy crossing point (MECP) between them.

| Species | Relative Free Energy (kcal/mol) | Description |

| Reactants (Quintet State) | 0.0 | The separated iron complex and pentane molecule, defined as the reference energy. |

| Reactants (Triplet State) | +8.2 | The reactants on the higher-energy triplet spin surface. |

| Transition State (TS) | +18.5 | The energy barrier for C-H activation on the quintet surface. Represents the kinetic bottleneck. researchgate.net |

| Intermediate | -5.0 | A transient species formed after the transition state, such as a σ-complex. |

| Products | -11.0 | The final, thermodynamically stable C-H activated species (e.g., iron-hydrido-pentyl complex). wikipedia.org |

Table 3: Illustrative energetic profile for a model reaction involving C-H bond activation of pentane by an iron complex. Energies are relative to the ground-state reactants and demonstrate key points along a reaction coordinate.

Iron Nanoparticles and Their Interactions with Pentane Environments

Synthetic Approaches for Iron Nanoparticles in Hydrocarbon Media

The generation of iron nanoparticles suitable for dispersion in non-polar solvents like pentane (B18724) requires specific synthetic strategies that control particle size, composition, and surface chemistry. The methods employed are typically non-aqueous to ensure compatibility with the hydrocarbon medium.

Thermal Decomposition and Chemical Reduction Methods

Thermal decomposition is a prevalent method for synthesizing high-quality, monodisperse iron-containing nanoparticles in organic solvents. This technique involves the decomposition of an organometallic precursor at elevated temperatures in a high-boiling-point solvent. Iron pentacarbonyl (Fe(CO)₅) is a common precursor, which decomposes in the presence of stabilizing agents to form metallic iron (Fe), iron oxide (Fe₃O₄), or iron carbide (FeₓCᵧ) nanoparticles, depending on the reaction conditions. chinesechemsoc.orgnih.govnih.govacs.org For instance, the decomposition of Fe(CO)₅ in 1-octadecene (B91540) in the presence of oleylamine (B85491) can yield iron carbide nanoparticles. nih.gov The choice of solvent is critical, as its boiling point influences the reaction temperature and, consequently, the size and crystallinity of the resulting nanoparticles. chinesechemsoc.org

The reaction temperature, precursor concentration, and the ratio of stabilizing surfactants are key parameters to control the final particle size and morphology. nih.govrsc.org For example, heating an iron-oleate complex, often formed in situ from an iron precursor like iron(III) chloride or Fe(CO)₅ and oleic acid, in a high-boiling ether or alkane solvent leads to the nucleation and growth of iron oxide nanoparticles. rsc.orgresearchgate.net By adjusting parameters such as the heating rate and aging temperature, particle diameters can be tuned from a few nanometers to over 30 nm. rsc.orgresearchgate.net While highly effective, the use of volatile and toxic precursors like Fe(CO)₅ has prompted research into safer, non-volatile alternatives such as triiron dodecacarbonyl (Fe₃(CO)₁₂) and diiron nonacarbonyl (Fe₂(CO)₉). acs.orgrsc.org

Chemical reduction methods are also employed, though they are more commonly conducted in aqueous media. In a non-polar context, these methods require a reducing agent capable of functioning in an organic solvent. The reduction of iron salts, such as iron(III) chloride, can be carried out in the presence of strong reducing agents. researchgate.netresearchgate.net However, achieving stable, well-dispersed nanoparticles in a hydrocarbon solvent like pentane via this route necessitates the presence of suitable capping agents to prevent agglomeration.

| Method | Common Precursor(s) | Typical Solvent | Resulting Nanoparticle Phase | Key Control Parameters |

|---|---|---|---|---|

| Thermal Decomposition | Iron Pentacarbonyl (Fe(CO)₅), Iron(III) Oleate, Iron(III) Acetylacetonate | 1-Octadecene, Dioctyl ether, Kerosene | Fe, FeₓCᵧ, Fe₃O₄ | Temperature, Heating Rate, Surfactant Concentration |

| Chemical Reduction | Iron(III) Chloride, Iron(II) Sulfate | Ethanol/Water (for subsequent transfer) | Fe (Zero-Valent) | Reducing Agent, pH, Stabilizer |

In-Situ Formation of Nanoparticles in Pentane

The in-situ formation of nanoparticles directly within the application medium is an attractive strategy as it can eliminate the need for separate synthesis and dispersion steps. Research has demonstrated the in-situ formation of iron oxide nanoparticles within a heavy oil atmospheric residue, which is subsequently processed using subcritical pentane for deasphalting. clu-in.org In this process, a precursor solution is introduced into the oil residue, and nanoparticles are formed in place. clu-in.org These in-situ formed nanoparticles have shown a significant ability to adsorb asphaltenes, thereby improving the quality of the deasphalted oil when extracted with pentane. clu-in.org

However, the direct in-situ synthesis of metallic iron or iron carbide nanoparticles within a pure, light alkane environment like pentane is not a widely documented method. The low reactivity of pentane and the required reaction conditions for precursor decomposition or reduction make this a challenging approach. Most established in-situ methods are designed for more complex matrices, such as heavy petroleum fractions or in aqueous systems for environmental remediation. clu-in.orgnih.gov Therefore, for applications in pure pentane, iron nanoparticles are typically synthesized ex-situ and then dispersed into the solvent.

Stabilization and Dispersibility in Non-Polar Solvents

To be effective in a pentane environment, iron nanoparticles must form a stable colloidal dispersion. Due to their high surface energy and inherent magnetic attractions, bare iron nanoparticles rapidly agglomerate and precipitate out of non-polar solvents. rsc.org To counteract this, surface modification with stabilizing agents, or surfactants, is essential.

For hydrocarbon media, the most effective stabilizers are amphiphilic molecules with a polar head group that anchors to the nanoparticle surface and a long, non-polar hydrocarbon tail that extends into the solvent. acs.org This creates a steric barrier that prevents the particles from approaching each other too closely. rsc.org Oleic acid and oleylamine are the most commonly used surfactants for this purpose. researchgate.netacs.org The carboxylic acid group of oleic acid or the amine group of oleylamine effectively binds to the surface of iron or iron oxide nanoparticles, while their long alkyl chains provide excellent compatibility with solvents like hexane, toluene (B28343), and pentane. rsc.orgacs.org

The stability of the dispersion is influenced by the type and concentration of the surfactant. An optimal surface coverage is required; insufficient surfactant leads to incomplete stabilization, while an excessive amount can cause depletion flocculation. The choice of surfactant and solvent must be carefully matched to ensure strong adsorption of the stabilizer and good solvation of the hydrocarbon tails. This approach has been successfully used to create stable dispersions of iron oxide nanoparticles in n-hexane for use in preparing Fischer-Tropsch catalysts. rsc.org

Applications in Hydrocarbon Processing

Iron nanoparticles, whether metallic, carbide, or oxide, are highly relevant as catalysts in hydrocarbon processing due to their ability to facilitate the breaking and forming of carbon-carbon and carbon-hydrogen bonds.

One of the most significant applications is in Fischer-Tropsch (FT) synthesis , a process that converts synthesis gas (a mixture of carbon monoxide and hydrogen) into liquid hydrocarbons. Iron-based catalysts are favored for their low cost and their ability to promote the water-gas shift reaction, making them suitable for hydrogen-deficient syngas derived from coal or biomass. Nanoparticulate iron catalysts, often in the form of iron carbides (e.g., Hägg carbide, χ-Fe₅C₂) which form under reaction conditions, exhibit high activity and can be tuned to selectively produce valuable products like light olefins (C₂-C₄) or longer-chain hydrocarbons for gasoline and diesel. Dispersing these nanoparticles in a hydrocarbon slurry, which can include fractions like pentane, is a common configuration in low-temperature FT reactors.

Iron nanoparticles are also investigated for catalytic cracking and reforming processes. In catalytic cracking, large hydrocarbon molecules are broken down into smaller, more valuable ones, such as those in the gasoline range (C₅-C₁₂). Iron oxide nanoparticles supported on materials like HZSM-5 zeolite have demonstrated high selectivity for converting used engine oil into gasoline-range hydrocarbons. The iron component can promote the initial cracking and dehydrogenation steps, while the zeolite support provides shape selectivity.

Furthermore, iron-promoted catalysts are used for the isomerization of light alkanes . The skeletal isomerization of n-pentane to isopentane (B150273) is a crucial process for producing high-octane gasoline components. clu-in.org Iron-promoted sulfated zirconia catalysts have been shown to facilitate the bimolecular mechanism of n-pentane isomerization by promoting dehydrogenation of the alkane reactant. clu-in.org

| Application | Relevant Iron Nanoparticle Phase(s) | Role of Nanoparticles in Pentane/Hydrocarbon Environment | Key Research Findings |

|---|---|---|---|

| Fischer-Tropsch Synthesis | Iron Carbides (FeₓCᵧ), Metallic Iron (Fe) | Active catalyst for converting syngas to liquid hydrocarbons. | Nanosized catalysts increase the yield of liquid hydrocarbons; product selectivity can be tuned. |

| Catalytic Cracking | Iron Oxides (Fe₃O₄, Fe₂O₃) | Catalyzes the breakdown of large hydrocarbons into smaller molecules. | Fe₃O₄/HZSM-5 catalysts show high selectivity towards gasoline-range (C₅-C₁₀) hydrocarbons. |

| Alkane Isomerization | Metallic Iron (Fe), Iron Oxides | Promotes dehydrogenation, a key step in the isomerization of n-pentane. | Iron-promoted sulfated zirconia enhances the activity for n-pentane isomerization. clu-in.org |

Future Prospects and Interdisciplinary Research Frontiers

Rational Design of Next-Generation Iron Catalysts for Alkane Functionalization

The development of next-generation iron catalysts for the selective functionalization of pentane (B18724) is a primary goal for achieving more sustainable chemical synthesis. acs.org The inert nature of pentane's C-H bonds necessitates catalysts that can operate under mild conditions while precisely controlling which C-H bond is targeted (i.e., primary at C1/C5, or secondary at C2/C3/C4). Rational design, guided by mechanistic understanding, is paramount to overcoming these challenges. scm.com

Future design strategies will increasingly rely on a deep understanding of structure-activity relationships. Key areas of focus include:

Ligand-Centered Design: The ligand framework surrounding the iron center is crucial in tuning its catalytic properties. Future catalysts will feature meticulously designed ligands that can modulate the steric and electronic environment of the iron atom. For instance, incorporating bulky substituents into the ligand can create specific pockets that favor the binding of pentane in a particular orientation, thereby directing functionalization to a desired position. mdpi.com Quantum chemical studies have shown that modifying ligands, for example by exchanging carbon monoxide (CO) with ligands like BN(CH₃)₂, can significantly lower the activation barrier for C-H activation. nih.gov

Bio-inspired Approaches: Nature utilizes iron-containing enzymes, such as cytochrome P450, to perform challenging C-H oxidation reactions with remarkable selectivity. rsc.orgnih.gov Future synthetic catalysts will draw inspiration from these biological systems. Researchers are developing non-heme iron complexes with ligand environments that mimic the active sites of these enzymes to achieve selective pentane hydroxylation or other functionalizations. acs.orgrsc.org An iron/bioinspired ligand catalyst has been reported to enable undirected methylene (B1212753) C-H functionalization, suppressing the oxygen rebound that typically leads to oxygenated products in P450 enzymes. nih.govresearchgate.net

Heterogeneous and Supported Catalysts: To improve catalyst stability, reusability, and ease of separation, research is moving towards heterogeneous iron catalysts. This includes supporting iron complexes on materials like sulfated zirconia, graphene, or zeolites. mpg.deacs.org For example, iron-promoted sulfated zirconia has been investigated for n-pentane isomerization, where the iron promoter is thought to facilitate the reaction by dehydrogenating the alkane reactant. researchgate.netmpg.de

The table below summarizes research findings pertinent to the design and performance of iron catalysts in alkane functionalization, with specific relevance to pentane.

| Catalyst System | Substrate(s) | Key Findings & Design Principles |

| Fe(dmpe)₂ (generated in-situ) | Pentane | Selectively inserts into a terminal C-H bond at low temperatures, demonstrating the potential for regioselective functionalization. researchgate.net |